9-Oxa-3-azabicyclo[4.2.1]nonane hydrochloride
Description
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Properties
IUPAC Name |
9-oxa-3-azabicyclo[4.2.1]nonane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-7-5-8-4-3-6(1)9-7;/h6-8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQQCGDNOUUZPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCC1O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Engineering 3D Space: A Technical Guide to Bicyclic Amine Building Blocks
Executive Summary: The "Escape from Flatland"
The over-reliance on
This guide details the structural rationale, synthetic access, and physicochemical impact of integrating bridged, fused, and spirocyclic amines into lead compounds.
Structural Rationale & Design Principles
The Thermodynamic Advantage
Rigidifying a flexible amine (e.g., piperidine or pyrrolidine) into a bicyclic system reduces the entropic penalty (
Vector Control & Bioisosterism
Bicyclic amines offer defined exit vectors that are inaccessible to monocyclic counterparts.
-
Ortho-Phenyl Bioisosteres: 2-Azabicyclo[2.1.1]hexane (2-Aza-BCH) mimics the bond angles of an ortho-substituted benzene ring but with higher water solubility and no aromatic ring count penalty.
-
Basicity Modulation: The geometric strain in bridged systems (e.g., quinuclidine, 2-aza-BCH) increases the
-character of the nitrogen lone pair, typically lowering the pKa by 1.0–2.0 units compared to the parent monocycle. This is crucial for improving membrane permeability (increasing the neutral fraction at physiological pH) and reducing hERG channel occupancy.
Metabolic Shielding
Bridging alkyl chains can sterically block Cytochrome P450 access to vulnerable
Figure 1: Logic flow connecting structural rigidification to clinical candidate survival.
Key Scaffold Classes & Comparative Data
The following table contrasts standard monocycles with their high-value bicyclic upgrades.
| Scaffold Class | Monocycle (Parent) | Bicyclic Upgrade | Key Advantage | pKa Shift (Approx) |
| Bridged | Pyrrolidine | 2-Azabicyclo[2.1.1]hexane | Ortho-phenyl bioisostere; twisted geometry | |
| Bridged | Piperidine | 3-Azabicyclo[3.1.0]hexane | "Magic Methyl" effect; blocks | |
| Fused | Pyrrolidine | Octahydrocyclopenta[c]pyrrole | Increased lipophilicity (LogD) for CNS penetration | |
| Spiro | Piperidine | 2-Azaspiro[3.3]heptane | High rigidity; novel IP space |
Advanced Synthetic Protocol
Target: 2-Azabicyclo[2.1.1]hexane (2-Aza-BCH)
Rationale: This scaffold is currently one of the most sought-after "proline upgrades" in medicinal chemistry (e.g., Mykhailiuk et al.). Traditional photochemical routes are difficult to scale. The modern approach utilizes Strain-Release [3+2] Cycloaddition .
Methodology: Lewis Acid-Catalyzed [3+2] Cycloaddition
This protocol describes the synthesis of substituted 2-aza-BCH cores from bicyclo[1.1.0]butanes (BCBs) and imines.
Reaction Scheme:
Reagents & Equipment:
-
Substrate 1: 1-Bicyclo[1.1.0]butyl ketone (BCB precursor).
-
Substrate 2: N-Aryl or N-Alkyl imine (electrophile).
-
Catalyst:
or (10 mol%). -
Solvent: Dichloromethane (DCM), anhydrous.
-
Atmosphere: Argon/Nitrogen.
Step-by-Step Protocol:
-
Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.
-
Loading: Add the imine (1.0 equiv, 1.0 mmol) and
(0.1 equiv, 0.1 mmol) to the flask. -
Solvation: Add anhydrous DCM (5.0 mL) and stir at room temperature (23 °C) for 5 minutes to ensure catalyst coordination.
-
Addition: Add the BCB ketone (1.2 equiv, 1.2 mmol) dropwise via syringe. Note: The reaction is exothermic due to strain release; cooling to 0 °C may be required for scales >1g.
-
Monitoring: Stir at room temperature. Monitor via TLC or LCMS. Conversion is typically complete within 2–4 hours.
-
Workup: Quench with saturated aqueous
(10 mL). Extract with DCM ( mL). -
Purification: Dry combined organics over
, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Self-Validating Checkpoint:
-
NMR Signature: The bridgehead protons of the 2-aza-BCH product appear as distinct multiplets at
2.8–3.2 ppm with a characteristic coupling constant ( Hz). Absence of cyclobutene alkene signals confirms the [3+2] pathway over the [3+1] side reaction.
Figure 2: Workflow for the catalytic synthesis of 2-azabicyclo[2.1.1]hexanes.
Case Study: Varenicline (Chantix)
Drug: Varenicline (Pfizer)
Indication: Smoking Cessation
Mechanism:
Medicinal Chemistry Logic:
-
Origin: Derived from Cytisine, a natural product with a bridged tricyclic core.
-
Optimization: Researchers simplified the cytisine core into a 5,8,14-triazatetracyclo system, eventually refining it to the azabicyclo[3.2.1]octane fused to a quinoxaline.
-
Result: The bridged amine provided the exact conformational rigidity required to bind the nAChR binding pocket with high affinity (
nM) while maintaining an acceptable pharmacokinetic profile (high bioavailability). A flexible analog would likely suffer from poor selectivity against other nAChR subtypes.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry.
-
Levterov, V. V., et al. (2020). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines). Journal of Organic and Pharmaceutical Chemistry.
-
Denisenko, A., et al. (2020).[4] Saturated Bioisosteres of ortho-Substituted Benzenes. Angewandte Chemie International Edition.
-
Coe, J. W., et al. (2005). Varenicline: An
Nicotinic Receptor Partial Agonist for Smoking Cessation. Journal of Medicinal Chemistry.
Sources
Methodological & Application
Application Note: Protocols for N-functionalization of 9-Oxa-3-azabicyclo[4.2.1]nonane
[1]
Executive Summary & Scaffold Analysis
The 9-oxa-3-azabicyclo[4.2.1]nonane scaffold represents a privileged, rigidified bicyclic ether-amine architecture. Unlike its ubiquitous cousins (tropanes or morpholines), this [4.2.1] system offers a unique vector orientation for substituents attached to the nitrogen at position 3. In medicinal chemistry, this scaffold serves as a potent bioisostere for piperidines and azepanes, often improving metabolic stability and selectivity profiles in GPCR and kinase inhibitor programs.
However, the N-functionalization of this core presents distinct challenges compared to simple secondary amines:
-
Steric Shielding: The oxygen bridge (position 9) locks the seven-membered ring into a conformation that can sterically impede the approach of bulky electrophiles.
-
Electronic Deactivation: The inductive effect of the ether bridge, while distant, slightly reduces the nucleophilicity of the N3 nitrogen compared to a standard pyrrolidine or piperidine.
This guide details three field-proven protocols designed to overcome these barriers, prioritizing high yields and reproducibility.
Decision Matrix: Choosing Your Protocol
Protocol 1: Ti(IV)-Mediated Reductive Amination
Best for: Attaching alkyl, benzyl, or cycloalkyl groups.
The Challenge: "Iminium Stalling"
Standard reductive amination (using only NaBH(OAc)₃) often fails with 9-oxa-3-azabicyclo[4.2.1]nonane because the formation of the intermediate iminium ion is slow due to the ring strain and steric bulk.
The Solution: Lewis Acid Activation
We utilize Titanium(IV) isopropoxide [Ti(OiPr)₄] . It acts as a Lewis acid to coordinate the carbonyl oxygen, facilitating nucleophilic attack by the hindered amine and driving water removal to force iminium formation before the reducing agent is added.
Step-by-Step Methodology
Reagents:
-
Substrate: 9-Oxa-3-azabicyclo[4.2.1]nonane (1.0 equiv)[1]
-
Carbonyl: Aldehyde or Ketone (1.2 equiv)
-
Lewis Acid: Ti(OiPr)₄ (1.5 equiv)
-
Reductant: NaBH(OAc)₃ (2.0 equiv) or NaBH₃CN (if acid stable)
-
Solvent: Anhydrous THF or Dichloromethane (DCM)
Procedure:
-
Complexation (Critical Step): In a flame-dried vial under Argon, dissolve the amine (1.0 equiv) and the carbonyl compound (1.2 equiv) in anhydrous THF (0.2 M).
-
Activation: Add Ti(OiPr)₄ (1.5 equiv) dropwise. The solution may turn slightly yellow/orange.
-
Incubation: Stir at room temperature for 6–12 hours. Note: Do not skip this. This time allows the equilibrium to shift toward the titanium-hemiaminal/imine species.
-
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (2.0 equiv) in one portion. Allow to warm to room temperature and stir for 4 hours.
-
Quench (The "White Fluff" Phase): Add 1N NaOH or saturated NaHCO₃ solution. A heavy white precipitate (Titanium oxides) will form.
-
Workup: Dilute with EtOAc. Filter the biphasic mixture through a pad of Celite to remove titanium salts. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Validation Check:
-
TLC: Use Dragendorff’s reagent stain. The product will act as a tertiary amine (orange spot).
-
1H NMR: Look for the disappearance of the imine proton (if visible) and the appearance of N-CH signals upfield.
Protocol 2: Sterically Demanding Buchwald-Hartwig Arylation
Best for: Attaching electron-neutral or electron-rich aryl rings (Drug-like cores).
The Challenge: Pd-Catalyst Deactivation
The 9-oxa-3-azabicyclo[4.2.1]nonane is a bulky secondary amine. First-generation catalysts (e.g., Pd(PPh₃)₄) will fail to undergo reductive elimination efficiently, leading to beta-hydride elimination or catalyst death.
The Solution: Dialkylbiaryl Phosphine Ligands
We employ RuPhos or BrettPhos precatalysts. These bulky, electron-rich ligands facilitate the oxidative addition of aryl halides and, crucially, create a pocket that forces the reductive elimination of the bulky amine product.
Step-by-Step Methodology
Reagents:
-
Amine: 9-Oxa-3-azabicyclo[4.2.1]nonane (1.2 equiv)[1]
-
Aryl Halide: Ar-Br or Ar-Cl (1.0 equiv)
-
Catalyst: RuPhos Pd G3 or BrettPhos Pd G3 (2–5 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or Cs₂CO₃ (for base-sensitive substrates)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
Procedure:
-
Deoxygenation: Charge a microwave vial with the Aryl Halide, Base, and Catalyst. Cap and purge with Nitrogen/Argon for 5 minutes. Do not add solvent yet.
-
Solvation: Add anhydrous solvent (degassed) via syringe.
-
Amine Addition: Add the bicyclic amine (1.2 equiv) last.
-
Reaction:
-
Standard: Heat to 80–100°C for 12 hours.
-
Rapid: Microwave irradiation at 110°C for 1 hour.
-
-
Workup: Filter through a silica plug (eluting with EtOAc) to remove Palladium residuals. Concentrate and purify via flash chromatography.
Author's Note on Troubleshooting: If conversion is low (<20%), switch from NaOtBu to LHMDS (Lithium Hexamethyldisilazide). The soluble lithium base can sometimes deprotonate the bulky amine-Pd complex more efficiently than the heterogeneous alkoxide.
Protocol 3: S_NAr (Nucleophilic Aromatic Substitution)
Best for: Attaching Pyridines, Pyrimidines, or Nitro-benzenes.
The Logic
While the amine is sterically hindered, it is still a secondary amine. If the electrophile is sufficiently activated (e.g., 2-fluoropyridine, 4-fluoronitrobenzene), a transition-metal-free approach is superior due to lower cost and easier purification.
Step-by-Step Methodology
Reagents:
-
Amine: 9-Oxa-3-azabicyclo[4.2.1]nonane (1.0 equiv)[1]
-
Electrophile: Ar-F or Ar-Cl (with ortho/para EWG) (1.1 equiv)
-
Base: DIPEA (Diisopropylethylamine) (2.5 equiv)
-
Solvent: DMSO (Dimethyl sulfoxide) or NMP
Procedure:
-
Preparation: Dissolve the electrophile and amine in DMSO (0.5 M concentration). High concentration drives the bimolecular reaction.
-
Base: Add DIPEA.
-
Heat: Stir at 100°C–120°C.
-
Tip: Monitor by LCMS. If the reaction stalls, add a catalytic amount of KF (Potassium Fluoride) or 18-Crown-6 to increase the fluoride leaving group ability/solubility.
-
-
Workup: Pour into water (10x volume). Extract with Et₂O (Ether is preferred over EtOAc to avoid extracting DMSO).
Comparative Data Summary
| Feature | Reductive Amination (Ti-Method) | Buchwald-Hartwig (RuPhos) | S_NAr (Thermal) |
| Target Bond | N-Alkyl (sp³) | N-Aryl (sp²) | N-Aryl (sp²) |
| Key Reagent | Ti(OiPr)₄ / NaBH(OAc)₃ | Pd-G3 Precatalyst | DIPEA / DMSO |
| Steric Tolerance | High | Medium-High | Low (Requires activated Ar) |
| Typical Yield | 75–90% | 60–85% | 50–95% (Substrate dependent) |
| Cost | Low | High | Low |
| Green Score | Moderate (Ti waste) | Low (Pd/Solvents) | Moderate (DMSO waste) |
References
-
General Reductive Amination of Hindered Amines: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[2] [Link]
-
Titanium(IV) Isopropoxide Enhancement: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990. [Link]
-
Buchwald-Hartwig for Hindered Amines (RuPhos): Maitro, G., et al. "A New Catalyst System for the Pd-Catalyzed Amination of Aryl Halides with Primary Amines." Journal of the American Chemical Society, 2008. (Foundational work on RuPhos/BrettPhos utility). [Link]
-
Synthesis of 9-Oxa-3-azabicyclo[4.2.1]nonane Derivatives: Pádár, P., et al. "Single Diastereomers of Polyhydroxylated 9-Oxa-1-azabicyclo[4.2.1]nonanes from Intramolecular 1,3-Dipolar Cycloaddition." Journal of Organic Chemistry, 2006. (Provides structural context and handling of the core). [Link]
-
S_NAr Methodologies for Heterocycles: Roh, K. R., et al. "Nucleophilic Aromatic Substitution of Activated Aryl Fluorides with Secondary Amines." Tetrahedron Letters, 2018. [Link]
Application Notes and Protocols: Reductive Amination of Bicyclic Amine Hydrochlorides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Intricacies of Bicyclic Amine Alkylation
Reductive amination stands as a cornerstone transformation in modern organic synthesis, prized for its efficiency and broad applicability in constructing carbon-nitrogen bonds.[1][2] This powerful technique is particularly vital in pharmaceutical and medicinal chemistry, where the amine functional group is a ubiquitous feature in bioactive molecules. However, the reductive amination of bicyclic amines, especially when starting from their hydrochloride salts, presents a unique set of challenges that require a nuanced and well-considered approach. The inherent steric hindrance of the bicyclic framework, combined with the protonated nature of the amine hydrochloride, can significantly impact reactivity and necessitate carefully optimized conditions to achieve high yields and purity.
This comprehensive guide provides a detailed exploration of the critical parameters governing the successful reductive amination of bicyclic amine hydrochlorides. Moving beyond a simple recitation of steps, we will delve into the underlying chemical principles, offering field-proven insights and robust protocols to empower researchers in their synthetic endeavors.
Core Principles: Overcoming the Hurdles of Bicyclic Amine Hydrochloride Reactivity
The direct reductive amination of a carbonyl compound with an amine proceeds through the formation of a hemiaminal intermediate, which then dehydrates to form an imine or iminium ion. This electrophilic intermediate is subsequently reduced by a hydride agent to furnish the final amine product.[1][3][4] When employing a bicyclic amine hydrochloride, two primary obstacles must be addressed: the non-nucleophilic nature of the protonated amine and the steric bulk of the bicyclic scaffold.
The Amine Hydrochloride Conundrum: Freeing the Nucleophile
An amine hydrochloride salt exists in a protonated state, rendering the nitrogen lone pair non-nucleophilic and thus incapable of initiating the requisite attack on the carbonyl electrophile. Therefore, the initial and most critical step is the liberation of the free amine. This can be accomplished through two primary strategies:
-
Pre-reaction Neutralization (Free-Basing): This involves treating the amine hydrochloride salt with a base in a separate workup step prior to the reductive amination. The free amine is then extracted and isolated before being used in the subsequent reaction. While effective, this adds an extra step to the synthetic sequence.
-
In Situ Neutralization: A more streamlined approach involves the addition of a non-nucleophilic base directly to the reaction mixture. This neutralizes the hydrochloride salt in situ, generating the free amine which can then participate in the reductive amination. A common choice for this is a tertiary amine, such as triethylamine (NEt3), added in stoichiometric amounts. This method is often preferred for its operational simplicity, although it may lead to a slight reduction in yield in some cases.
Navigating Steric Hindrance: A Matter of Reagent and Condition Selection
The rigid, three-dimensional structure of bicyclic amines can significantly hinder the approach of both the carbonyl compound and the reducing agent.[5][6] This steric impediment can slow down the rate of both imine/iminium ion formation and its subsequent reduction. Overcoming this challenge hinges on the judicious selection of reagents and reaction conditions:
-
Choice of Reducing Agent: Milder, more selective reducing agents are often preferred to avoid unwanted side reactions, such as the reduction of the starting carbonyl compound.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for reductive aminations, especially with ketones.[7][8][9] Its mildness and tolerance for a wide range of functional groups make it highly effective.[7][9] It is particularly useful in one-pot procedures where the amine, carbonyl, and reducing agent are combined.[7]
-
Sodium Cyanoborohydride (NaBH₃CN): Another widely used reagent, NaBH₃CN, is effective under mildly acidic conditions (pH ~6-7), where it selectively reduces the iminium ion over the carbonyl group.[2][7] However, its high toxicity and the potential for cyanide contamination are significant drawbacks.[7]
-
Sodium Borohydride (NaBH₄): While a more powerful reducing agent, NaBH₄ can be used effectively in a stepwise procedure where the imine is pre-formed before the addition of the reductant.[8][9] This prevents the premature reduction of the starting aldehyde or ketone.
-
-
Solvent and Temperature: The choice of solvent can influence the rate of both imine formation and reduction. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for reactions involving STAB.[8][9] For sterically hindered substrates, elevating the reaction temperature may be necessary to drive the reaction to completion.
-
Additives: In cases of particularly sluggish reactions due to steric hindrance or poor imine formation, the use of Lewis acids such as titanium(IV) isopropoxide (Ti(OiPr)₄) can be beneficial.[2][8] These additives can activate the carbonyl group towards nucleophilic attack.
Visualizing the Reaction Pathway
To better illustrate the process, the following diagrams outline the general mechanism and the experimental workflow for the reductive amination of a bicyclic amine hydrochloride.
Caption: General mechanism for the reductive amination of a bicyclic amine hydrochloride.
Caption: A typical experimental workflow for one-pot reductive amination.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reductive amination of a generic bicyclic amine hydrochloride with a ketone.
Protocol 1: One-Pot Reductive Amination with In Situ Neutralization using Sodium Triacetoxyborohydride
This protocol is generally preferred for its efficiency and the mildness of the reducing agent.
Materials:
-
Bicyclic amine hydrochloride (1.0 eq)
-
Ketone or aldehyde (1.0 - 1.2 eq)
-
Triethylamine (NEt₃) (1.0 - 1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the bicyclic amine hydrochloride (1.0 eq), the ketone or aldehyde (1.0 - 1.2 eq), and anhydrous DCM or DCE.
-
Stir the suspension at room temperature and add triethylamine (1.0 - 1.1 eq) dropwise.
-
Continue stirring the mixture at room temperature for 30-60 minutes to ensure complete neutralization and initial imine/iminium ion formation.
-
In a single portion, add sodium triacetoxyborohydride (1.2 - 1.5 eq) to the reaction mixture. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the steric hindrance of the substrates.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM or DCE (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by crystallization.
Protocol 2: Stepwise Reductive Amination with Pre-formation of the Imine and Reduction with Sodium Borohydride
This method is advantageous when the starting carbonyl is particularly susceptible to reduction by milder agents or to control side reactions.
Materials:
-
Bicyclic amine hydrochloride (1.0 eq)
-
Ketone or aldehyde (1.0 - 1.2 eq)
-
Triethylamine (NEt₃) (1.0 - 1.1 eq)
-
Anhydrous methanol (MeOH) or ethanol (EtOH)
-
Sodium borohydride (NaBH₄) (1.5 - 2.0 eq)
-
Molecular sieves (optional, for dehydration)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon atmosphere setup
Procedure:
-
Imine Formation:
-
To a round-bottom flask, add the bicyclic amine hydrochloride (1.0 eq) and anhydrous methanol or ethanol.
-
Add triethylamine (1.0 - 1.1 eq) and stir until the salt is fully neutralized and dissolved.
-
Add the ketone or aldehyde (1.0 - 1.2 eq). For less reactive carbonyls, the addition of activated molecular sieves can help drive the equilibrium towards imine formation by sequestering water.
-
Stir the mixture at room temperature for 1-4 hours, or until imine formation is deemed complete by TLC or LC-MS.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath (0 °C).
-
Carefully and portion-wise, add sodium borohydride (1.5 - 2.0 eq) to the stirred solution. Caution: Hydrogen gas evolution will occur.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring for 1-3 hours, monitoring the reduction of the imine by TLC or LC-MS.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of deionized water.
-
Concentrate the mixture under reduced pressure to remove the bulk of the alcohol solvent.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude product as described in Protocol 1.
-
Quantitative Data Summary: A Comparative Overview
The following table provides a general comparison of common reductive amination conditions. Actual results will vary depending on the specific bicyclic amine and carbonyl compound used.
| Parameter | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Borohydride (NaBH₄) |
| Typical Procedure | One-pot | One-pot | Stepwise (pre-form imine) |
| pH Condition | Mildly acidic to neutral | Mildly acidic (pH ~6-7) | Neutral to basic |
| Selectivity | High for iminium ions over carbonyls | High for iminium ions over carbonyls | Reduces both; requires imine pre-formation |
| Common Solvents | DCM, DCE, THF | Methanol, Ethanol | Methanol, Ethanol |
| Safety Concerns | Relatively safe | Highly toxic, cyanide byproducts | Flammable H₂ evolution upon quench |
| Advantages | Mild, selective, broad functional group tolerance, non-toxic byproducts[7][9] | Effective for one-pot reactions | Cost-effective, readily available |
| Disadvantages | More expensive than NaBH₄ | High toxicity, potential for cyanide contamination[7] | Requires a two-step procedure, less selective |
Troubleshooting and Field-Proven Insights
-
Low Conversion: If the reaction stalls, consider increasing the reaction temperature or adding a catalytic amount of a Lewis acid like Ti(OiPr)₄ to facilitate imine formation.[2][8] Ensure all reagents and solvents are anhydrous, as water can inhibit the formation of the imine intermediate.
-
Formation of Byproducts: The formation of a tertiary amine byproduct from a primary amine can sometimes occur. Using a slight excess of the primary amine can help to suppress this side reaction. If this remains a significant issue, the stepwise procedure (Protocol 2) is recommended.
-
Difficult Purification: The basic nature of the amine product can sometimes lead to tailing on silica gel chromatography. Pre-treating the silica gel with a small amount of triethylamine in the eluent can help to mitigate this issue. Alternatively, purification via an acidic extraction and subsequent basification can be an effective strategy.
-
Amine Salt Incompatibility: As stated, amine salts are generally not directly compatible with standard reductive amination protocols without prior or in situ neutralization. Attempting to run the reaction without addressing the hydrochloride salt will likely result in no reaction.
Conclusion: A Versatile Tool for Complex Amine Synthesis
The reductive amination of bicyclic amine hydrochlorides is a highly valuable transformation for the synthesis of complex, sterically demanding amines that are often key intermediates in drug discovery and development. By understanding the fundamental principles of amine nucleophilicity and steric hindrance, and by carefully selecting the appropriate reagents and reaction conditions, researchers can successfully navigate the challenges associated with these substrates. The protocols and insights provided in this guide offer a solid foundation for the development of robust and efficient synthetic routes to a wide array of valuable bicyclic amine derivatives.
References
-
Myers, A. G. Chem 115: Reductive Amination. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Wikipedia. Reductive amination. [Link]
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]
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Organic Chemistry Tutor. Reductive Amination. [Link]
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Organic Reactions. Reductive Amination. [Link]
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Li, G. et al. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules2017 , 22 (11), 1837. [Link]
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Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
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Reddit. Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]
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Chemistry Steps. Aldehydes and Ketones to Amines. [Link]
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YouTube. Steric Hindrance | Organic Chemistry. [Link]
-
MDPI. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. [Link]
-
Royal Society of Chemistry. The synthesis of sterically hindered amines by a direct reductive amination of ketones. [Link]
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ResearchGate. Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. [Link]
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ResearchGate. Effects of additives on reductive amination of LA using (R). [Link]
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White Rose Research Online. Reductive Aminations by Imine Reductases: From Milligrams to Tons. [Link]
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Royal Society of Chemistry. Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. [Link]
-
PubMed Central. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]
-
Chemistry LibreTexts. 23.4: Preparation of Amines via Reductive Amination. [Link]
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Chemistry Steps. Reductive Amination. [Link]
-
Reddit. Ways to reduce the bis amination during a reductive amination?[Link]
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Application Notes and Protocols for Peptide Coupling with Secondary Bicyclic Amines
Introduction: The Challenge of Sterically Encumbered Amide Bond Formation
In the landscape of modern drug discovery and peptide science, the incorporation of conformationally constrained amino acid analogues is a key strategy for enhancing the potency, selectivity, and metabolic stability of peptide-based therapeutics.[1][2] Secondary bicyclic amines, with their rigid, sterically demanding structures, represent a particularly valuable class of building blocks for imparting favorable pharmacological properties. However, their successful integration into peptide sequences via amide bond formation is a formidable synthetic challenge.[3][4] The inherent steric hindrance and reduced nucleophilicity of these amines often lead to sluggish and incomplete coupling reactions, accompanied by a heightened risk of side reactions such as epimerization.[5][6][7]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the most effective peptide coupling reagents for secondary bicyclic amines. We will delve into the mechanistic intricacies of these reagents, offering a rationale for their superior performance in overcoming steric barriers. Furthermore, this document furnishes detailed, field-proven protocols to empower you to confidently tackle these challenging coupling reactions and achieve optimal results in your peptide synthesis endeavors.
Understanding the Hurdle: Steric Hindrance and Reduced Nucleophilicity
The primary obstacle in the acylation of secondary bicyclic amines is their steric bulk. Unlike primary amines or less hindered secondary amines, the nitrogen atom in a bicyclic system is shielded by the rigid carbon framework. This steric congestion impedes the approach of the activated carboxylic acid, slowing down the rate of amide bond formation. Compounding this issue is the inherent lower nucleophilicity of secondary amines compared to their primary counterparts.
These challenges necessitate the use of highly reactive coupling reagents that can efficiently activate the carboxylic acid partner and drive the reaction to completion, even with a sterically hindered and less reactive amine.
Selecting the Right Tool: A Comparative Analysis of Coupling Reagents
The choice of coupling reagent is paramount for the successful acylation of secondary bicyclic amines. While a vast array of reagents is available, onium salts—specifically phosphonium and uronium/aminium salts—have demonstrated superior efficacy in these demanding applications.[8][9][10][11]
Onium Salts: The Reagents of Choice for Difficult Couplings
Onium salt-based coupling reagents function by activating the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.[12] The key to their success in coupling sterically hindered amines lies in the high reactivity of these intermediates.
Uronium/Aminium Salts:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for challenging sequences, HATU excels in overcoming steric hindrance.[5][13][14] Its superiority stems from the formation of a highly reactive OAt-ester intermediate, facilitated by the presence of the 7-azabenzotriazole (HOAt) moiety.[15] The nitrogen atom in the pyridine ring of HOAt is thought to provide anchimeric assistance during the coupling step, further accelerating the reaction.[11]
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): While also a potent coupling reagent, HBTU is generally considered less effective than HATU for highly hindered couplings.[1][5] It forms an HOBt-active ester, which is less reactive than the corresponding OAt-ester generated by HATU.[11]
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): HCTU offers a good balance of reactivity and cost-effectiveness. The electron-withdrawing chlorine atom on the benzotriazole ring enhances the leaving group ability, leading to a more reactive active ester compared to that formed by HBTU.[15]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As a newer generation uronium salt, COMU has shown great promise in difficult couplings, exhibiting high reactivity and low epimerization levels.[15][16] Its solubility in a wide range of solvents is an added advantage.[15]
Phosphonium Salts:
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A highly effective phosphonium-based reagent, PyBOP is known for its ability to mediate difficult couplings with minimal side reactions.[8][17]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Similar to HATU, PyAOP incorporates the HOAt moiety, leading to the formation of a highly reactive OAt-ester and making it particularly well-suited for coupling sterically hindered N-methylated amino acids, a good proxy for secondary bicyclic amines.[3][18]
-
PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate): This reagent is noted for its high reactivity and has been successfully employed for coupling N-methyl amino acids.[19][20]
Key Considerations for Reagent Selection:
| Reagent | Class | Key Advantages | Potential Drawbacks |
| HATU | Uronium/Aminium | High reactivity, low epimerization, excellent for hindered couplings.[5][14][18] | Higher cost compared to some alternatives. |
| HBTU | Uronium/Aminium | Good efficiency for standard couplings.[1][21] | Less effective for highly hindered amines compared to HATU.[1] |
| HCTU | Uronium/Aminium | More reactive than HBTU, cost-effective.[15] | May still be less potent than HATU for the most challenging cases. |
| COMU | Uronium | High reactivity, low epimerization, good solubility.[15][16] | Newer reagent, may have less extensive literature for specific applications. |
| PyBOP | Phosphonium | High efficiency, clean reactions.[8][17] | Byproducts can sometimes be difficult to remove. |
| PyAOP | Phosphonium | Very high reactivity, excellent for hindered couplings.[3][18] | Higher cost. |
| PyBrOP | Phosphonium | High reactivity.[19][20] | Can be less stable than other phosphonium salts. |
Reaction Mechanisms and Workflow
The general mechanism for onium salt-mediated peptide coupling involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine.
Caption: General workflow for onium salt-mediated peptide coupling.
The choice of base is also critical. A non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine is preferred to minimize side reactions.[19][20]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization depending on the specific substrates and reaction scale.
Protocol 1: HATU-Mediated Coupling of a Secondary Bicyclic Amine
This protocol is recommended as the first-line approach for most secondary bicyclic amines due to the high reactivity and reliability of HATU.
Materials:
-
Fmoc-protected amino acid (1.5 equivalents)
-
HATU (1.45 equivalents)
-
Secondary bicyclic amine (1.0 equivalent)
-
Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry reaction vessel, dissolve the Fmoc-protected amino acid and HATU in anhydrous DMF.
-
Add DIPEA to the solution and stir at room temperature for 2-5 minutes to pre-activate the carboxylic acid. A color change may be observed.
-
In a separate vessel, dissolve the secondary bicyclic amine in a minimal amount of anhydrous DMF.
-
Add the solution of the secondary bicyclic amine to the pre-activated amino acid mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS. Due to the steric hindrance, reaction times may be extended (2-24 hours).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Rationale for Key Steps:
-
Pre-activation: Allowing the amino acid and HATU to react in the presence of a base before adding the amine ensures the formation of the highly reactive OAt-ester, maximizing the chances of successful coupling.[22]
-
Extended Reaction Time: The steric bulk of the bicyclic amine necessitates longer reaction times to achieve complete conversion.[1]
-
Aqueous Workup: The washing steps are crucial for removing unreacted starting materials, coupling reagent byproducts, and the base.
Protocol 2: PyBrOP-Mediated Coupling for Particularly Challenging Cases
For extremely hindered secondary bicyclic amines where HATU-mediated coupling is sluggish, the more reactive phosphonium salt PyBrOP may provide better results.
Materials:
-
Fmoc-protected amino acid (2.0 equivalents)
-
PyBrOP (2.0 equivalents)
-
Secondary bicyclic amine (1.0 equivalent)
-
Diisopropylethylamine (DIPEA) (6.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
In a reaction vessel, suspend the secondary bicyclic amine and the Fmoc-protected amino acid in anhydrous DCM or DMF.
-
Add PyBrOP to the suspension.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA dropwise to the cold mixture.
-
Allow the reaction to stir at 0 °C for 1 minute, then warm to room temperature and continue stirring for 1-4 hours.[19]
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and proceed with an aqueous workup as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
Rationale for Key Steps:
-
Higher Equivalents: Using a larger excess of the amino acid and coupling reagent can help to drive the reaction to completion.
-
Low-Temperature Addition of Base: Adding the base at 0 °C can help to control the initial exotherm and minimize potential side reactions.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction due to steric hindrance. | Increase reaction time and/or temperature. Use a more reactive coupling reagent (e.g., PyAOP, PyBrOP). Increase the equivalents of the amino acid and coupling reagent. |
| Decomposition of coupling reagent or active ester. | Ensure anhydrous reaction conditions. Use freshly opened or purified solvents and reagents. | |
| Epimerization | Racemization of the activated amino acid. | Add a racemization suppressant such as HOBt or HOAt (if not already part of the coupling reagent). Use a less activating coupling reagent if possible. Minimize reaction time and temperature. |
| Side Reactions | Guanidinylation of the amine by uronium salts. | Pre-activate the carboxylic acid before adding the amine. Avoid a large excess of the uronium reagent.[7][17] |
| Formation of N-acylurea byproduct with carbodiimides. | This is less common with onium salts but can be an issue if carbodiimides are used as a last resort. |
Conclusion
The successful incorporation of secondary bicyclic amines into peptide scaffolds is a challenging yet rewarding endeavor that can unlock novel therapeutic potential. By understanding the underlying principles of steric hindrance and nucleophilicity, and by judiciously selecting from the arsenal of modern, highly reactive coupling reagents, researchers can overcome these synthetic hurdles. The protocols and insights provided in this guide are intended to serve as a robust starting point for your synthetic campaigns, empowering you to confidently construct these complex and valuable molecules.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Coupling of N-Methylated Amino Acids.
- Unknown. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Benchchem. (n.d.). A Head-to-Head Comparison of Phosphonium vs. Uronium-Based Coupling Reagents in Peptide Synthesis.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Benchchem. (n.d.). A Comparative Guide to Peptide Coupling Reagents for Difficult Sequences: HATU vs. Alternatives.
- Benchchem. (n.d.). A Head-to-Head Battle: Benchmarking Coupling Reagents for the Synthesis of Difficult Peptide Sequences.
- Lee, Y. S. (n.d.). Recent development of peptide coupling reagents in organic synthesis.
- aapptec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Jadhav, S. B., & Singh, P. P. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
- Vasanthakumar, G. R., & Patil, B. S. (n.d.). Epimerisation in Peptide Synthesis. PMC - NIH.
- Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
- Unknown. (n.d.). Peptide Coupling Reagents Guide.
- Montalbán, G., et al. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- El-Faham, A., & Albericio, F. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications.
- BenchChem. (n.d.). Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis.
- Unknown. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- Unknown. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate.
- Unknown. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Unknown. (n.d.). Side reactions during peptide synthesis including (A) epimerization and (B) DKP formation.
- The Royal Society of Chemistry. (n.d.). Peptide coupling using recyclable bicyclic benziodazolone.
- PubMed. (n.d.). Efficient peptide coupling involving sterically hindered amino acids.
- Unknown. (n.d.). The Uronium/Guanidinium Peptide Coupling Reagents.
- Luxembourg Bio Technologies. (n.d.). Coupling Reagents.
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
- Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Unknown. (n.d.). Optimizing Peptide Synthesis: The Role of Carbodiimide Coupling Agents.
- PMC - NIH. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- Unknown. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Unknown. (n.d.). Current development of bicyclic peptides.
- PMC - NIH. (n.d.). Biocompatible and Selective Generation of Bicyclic Peptides.
- Concept Life Sciences. (n.d.). Overcoming the Challenges of Peptide Drug Development.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
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- 11. merckmillipore.com [merckmillipore.com]
- 12. jpt.com [jpt.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. 肽偶联剂选择指南 [sigmaaldrich.com]
- 18. peptide.com [peptide.com]
- 19. peptide.com [peptide.com]
- 20. peptide.com [peptide.com]
- 21. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 22. reddit.com [reddit.com]
Application Note: Strategic Solvent Selection for Reactions of 9-Oxa-3-azabicyclo[4.2.1]nonane
Introduction
The 9-Oxa-3-azabicyclo[4.2.1]nonane scaffold is a key structural motif in medicinal chemistry and drug development.[1] Its rigid, bicyclic structure, which incorporates both a secondary amine and an ether linkage, provides a unique three-dimensional profile for interacting with biological targets. The secondary amine serves as a crucial handle for functionalization, typically through N-alkylation or N-acylation, to generate libraries of potential therapeutic agents.
The success of these synthetic transformations hinges critically upon the selection of an appropriate solvent. The solvent environment does not merely dissolve reactants; it profoundly influences reaction rates, mechanisms, and even product selectivity.[2] For 9-Oxa-3-azabicyclo[4.2.1]nonane, the choice of solvent must account for the nucleophilicity of the secondary amine, the stability of reactants and intermediates, and the specific mechanism of the reaction being performed. This guide provides a framework for rational solvent selection, supported by detailed protocols for common reactions.
Core Principles of Solvent Selection
The reactivity of 9-Oxa-3-azabicyclo[4.2.1]nonane is dominated by the lone pair of electrons on the nitrogen atom, which allows it to act as a nucleophile.[3] Solvent choice directly modulates this nucleophilicity and the overall reaction pathway, particularly in classic S(_N)2 and nucleophilic acyl substitution reactions.
1. Solvent Polarity and Type: Solvents are broadly classified as polar or non-polar, and further as protic (can donate hydrogen bonds, e.g., water, ethanol) or aprotic (cannot donate hydrogen bonds, e.g., acetone, DMSO).[4][5]
-
Polar Protic Solvents: These solvents, like methanol (MeOH) and water, can solvate both cations and anions effectively. However, they can form strong hydrogen bonds with the amine nucleophile, creating a "solvent cage".[6][7] This caging effect stabilizes the nucleophile, reduces its reactivity, and can significantly slow down S(_N)2 reactions.[4][8]
-
Polar Aprotic Solvents: Solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) possess high dielectric constants and can dissolve ionic reagents.[5] Crucially, they solvate cations well but leave anions (the nucleophile) relatively "naked" and highly reactive.[6] This makes them the solvents of choice for most S(_N)2 reactions, as they accelerate the reaction rate significantly.[5][8]
2. Reaction Mechanism:
-
S(_N)2 Reactions (e.g., N-Alkylation): These reactions proceed via a single, concerted step where the nucleophile attacks the electrophile as the leaving group departs. They are strongly favored by polar aprotic solvents which enhance the nucleophile's strength.[5][7]
-
Nucleophilic Acyl Substitution (e.g., N-Acylation): This mechanism typically involves a tetrahedral intermediate. Solvent choice can influence the stability of this intermediate and the rate of both its formation and collapse. While polar aprotic solvents are common, less polar solvents like Dichloromethane (DCM) are also frequently used, often in the presence of a base to neutralize the acid byproduct.
Physicochemical Properties of Common Solvents
The selection of a solvent should be guided by its physical properties. The following table summarizes key parameters for solvents commonly employed in the functionalization of amines.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (20°C) | Type |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.8 | 9.1 | Polar Aprotic |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.5 | Polar Aprotic |
| Acetonitrile (MeCN) | CH₃CN | 82 | 37.5 | Polar Aprotic |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 46.7 | Polar Aprotic |
| Ethanol (EtOH) | C₂H₅OH | 78.5 | 24.6 | Polar Protic |
| Toluene | C₇H₈ | 111 | 2.4 | Non-Polar |
Data compiled from various sources.[9][10][11][12]
Visualization of Solvent Selection Logic
The process of selecting an optimal solvent can be visualized as a decision-making workflow. The following diagram illustrates a logical path for choosing a solvent based on reaction type and desired outcome.
Caption: Solvent selection workflow for common amine reactions.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-alkylation and N-acylation of 9-Oxa-3-azabicyclo[4.2.1]nonane, emphasizing the rationale for solvent selection.
Protocol 1: N-Alkylation via S(_N)2 Reaction
Objective: To synthesize N-benzyl-9-Oxa-3-azabicyclo[4.2.1]nonane.
Reaction Scheme:
Rationale for Solvent Choice: This is a classic bimolecular nucleophilic substitution (S(_N)2) reaction. To achieve a high yield and reasonable reaction rate, a polar aprotic solvent is required. N,N-Dimethylformamide (DMF) is selected for its high dielectric constant, which effectively dissolves the amine hydrochloride starting material and any inorganic base used, while leaving the amine nucleophile highly reactive.[13][14] Acetonitrile (MeCN) or DMSO are also excellent alternatives.[13]
Materials:
-
9-Oxa-3-azabicyclo[4.2.1]nonane (or its hydrochloride salt)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 9-Oxa-3-azabicyclo[4.2.1]nonane (1.0 eq). If starting from the hydrochloride salt, use 1.0 eq of the salt and 2.5 eq of K₂CO₃. If starting from the free base, use 1.5 eq of K₂CO₃.
-
Add anhydrous DMF to the flask to create a 0.2 M solution with respect to the starting amine.
-
Stir the suspension at room temperature for 10 minutes.
-
Add benzyl bromide (1.1 eq) dropwise via syringe.
-
Heat the reaction mixture to 50 °C and stir for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x volumes of DMF). c. Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-9-Oxa-3-azabicyclo[4.2.1]nonane.
Protocol 2: N-Acylation with an Acyl Chloride
Objective: To synthesize N-acetyl-9-Oxa-3-azabicyclo[4.2.1]nonane.
Reaction Scheme:
Rationale for Solvent Choice: N-acylation reactions are typically fast and exothermic. The primary role of the solvent is to provide a medium for the reaction and to control the temperature. Dichloromethane (DCM) is an excellent choice as it is relatively inert, readily dissolves the amine and acyl chloride, and has a low boiling point, which simplifies removal during work-up.[15] A tertiary amine base, such as triethylamine (TEA) or pyridine, is required to scavenge the HCl generated during the reaction.[15]
Materials:
-
9-Oxa-3-azabicyclo[4.2.1]nonane
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 9-Oxa-3-azabicyclo[4.2.1]nonane (1.0 eq) in anhydrous DCM (to 0.2 M).
-
Add triethylamine (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of acetyl chloride (1.1 eq) in a small amount of anhydrous DCM.
-
Add the acetyl chloride solution dropwise to the stirred amine solution over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: a. Quench the reaction by slowly adding water. b. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting N-acetyl-9-Oxa-3-azabicyclo[4.2.1]nonane is often pure enough for subsequent steps. If necessary, it can be purified by flash chromatography or recrystallization.
Conclusion
The judicious selection of a solvent is a paramount consideration in the synthesis and functionalization of the 9-Oxa-3-azabicyclo[4.2.1]nonane scaffold. For S(_N)2-type N-alkylation reactions, polar aprotic solvents like DMF and DMSO are superior as they accelerate reaction rates by enhancing the reactivity of the amine nucleophile. For N-acylation reactions, less polar aprotic solvents such as DCM, paired with an appropriate base, provide an effective and easily controlled reaction environment. By understanding the interplay between the solvent, the reaction mechanism, and the substrate, researchers can optimize reaction conditions to achieve higher yields, faster reaction times, and greater product purity, thereby accelerating the drug discovery and development process.
References
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
Scribd. (n.d.). Role of Solvent in SN. [Link]
-
University of Wisconsin-Madison. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]
-
Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. [Link]
-
Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
-
University of California, Davis. (n.d.). Properties of Common Organic Solvents. [Link]
-
Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. [Link]
-
University of Rochester. (n.d.). Common Solvent Properties. [Link]
-
Kovács, L., et al. (2006). Single Diastereomers of Polyhydroxylated 9-Oxa-1-azabicyclo[4.2.1]nonanes from Intramolecular 1,3-Dipolar Cycloaddition of ω-Unsaturated Nitrones. Organic Letters, 8(22), 5179-5182. [Link]
-
PubChem. (n.d.). (1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one. [Link]
-
MDPI. (2022). Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. Molecules, 27(9), 2932. [Link]
-
NIST. (n.d.). 9-Oxabicyclo[4.2.1]nonane. [Link]
-
PubChemLite. (n.d.). 9-oxa-3-azabicyclo[4.2.1]nonan-4-one. [Link]
-
PubChem. (n.d.). 9-Azabicyclo(4.2.1)nonane. [Link]
-
MDPI. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Catalysts, 11(11), 1335. [Link]
-
ResearchGate. (n.d.). Elaboration of 9- and 8-Oxa-1-azabicyclo[4.2.1]nonanes into Chiral Azetidines. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]
-
PMC. (2016). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 21(5), 657. [Link]
- Google Patents. (2002).
-
ResearchGate. (2018). An Improved and Efficient N -acetylation of Amines Using Choline Chloride Based Deep Eutectic Solvents. [Link]
-
Organic Chemistry Portal. (n.d.). 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. [Link]
-
YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. [Link]
-
Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. [Link]
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy 9-Oxa-3-azabicyclo[4.2.1]nonane hydrochloride | 1949816-66-3 [smolecule.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. scribd.com [scribd.com]
- 8. users.wfu.edu [users.wfu.edu]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Properties of Solvents Used in Organic Chemistry [murov.info]
- 11. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 12. www1.chem.umn.edu [www1.chem.umn.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
Technical Support Center: Improving Solubility of 9-Oxa-3-azabicyclo[4.2.1]nonane HCl
Content Type: Technical Troubleshooting Guide & FAQ Target Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists Subject: 9-Oxa-3-azabicyclo[4.2.1]nonane Hydrochloride (HCl)
Introduction: The Solubility Paradox
9-Oxa-3-azabicyclo[4.2.1]nonane HCl is a bridged bicyclic amine salt. Its structure features a rigid azabicyclo core with an ether linkage, rendering it highly useful as a scaffold in neuroactive drug discovery (e.g., nicotinic acetylcholine receptor ligands).
However, the hydrochloride salt form presents a classic solubility paradox:
-
High Crystallinity: The ionic lattice formed between the protonated secondary amine and the chloride ion is stable and high-melting.
-
Lipophilicity Mismatch: While the organic cage is lipophilic, the ionic headgroup dominates its physicochemical behavior, rendering it insoluble in standard organic reaction solvents (DCM, THF, Toluene) but highly soluble in water.
This guide provides authoritative workflows to overcome these solubility barriers without compromising chemical integrity.
Troubleshooting Guide (FAQ)
Issue 1: "My compound crashes out of Dichloromethane (DCM) or THF."
Diagnosis: The lattice energy of the HCl salt exceeds the solvation energy provided by non-polar or moderately polar aprotic solvents. DCM and THF cannot dissociate the
Solution: The "Polar Spike" Strategy Do not switch solvents entirely. Instead, disrupt the lattice using a hydrogen-bond donor cosolvent.
-
Protocol: Add 5–10% Methanol (MeOH) or Ethanol (EtOH) to your DCM.
-
Why it works: Methanol solvates the chloride ion and hydrogen bonds with the ammonium proton, "loosening" the ion pair enough to allow the DCM to solvate the lipophilic bicyclic cage.
Issue 2: "I need to run a reaction under anhydrous conditions (e.g., alkylation), but the salt won't dissolve."
Diagnosis: Anhydrous nucleophilic substitutions often fail with insoluble salts because the reagent cannot access the amine.
Solution: In-Situ Free-Basing or Phase Transfer
-
Option A (Base Scavenger): Add 2.0–3.0 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA) . This liberates the neutral free base in situ, which is soluble in DCM, THF, or DMF.
-
Option B (Phase Transfer): If the reaction is biphasic (Solid/Liquid), add 5 mol% Tetrabutylammonium iodide (TBAI) . This facilitates the transfer of the reacting species into the organic phase.
Issue 3: "I cannot extract the compound from water into Ethyl Acetate."
Diagnosis: You are likely trying to extract the salt form. The HCl salt partitions >99% into the aqueous phase.
Solution: pH Swing Extraction You must effectively "switch off" the charge.
-
Check pH: Ensure the aqueous layer is pH > 12 (use 1M NaOH or sat.
).[1] -
Extract: The neutral amine (free base) will now partition into Ethyl Acetate or DCM.
-
Recovery: Dry the organic layer (
) and concentrate. To store, re-form the salt by adding in ether/dioxane.
Technical Deep Dive: Protocols & Data
Workflow: The Solubility Decision Tree
Before altering your solvent system, determine if the salt form is strictly necessary for your current step.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental requirements.
Comparative Solubility Data (Estimated)
The following table aggregates solubility trends for bicyclic amine hydrochlorides to guide solvent selection.
| Solvent System | Solubility Rating | Primary Interaction | Application |
| Water | High (>100 mg/mL) | Ion-Dipole | Storage, Biological Assays |
| Methanol (MeOH) | High (>50 mg/mL) | H-Bonding + Polar | NMR, Stock Solutions |
| DCM (Pure) | Negligible | Van der Waals (Weak) | Avoid for salts |
| DCM + 10% MeOH | Good (10–30 mg/mL) | Mixed Mode | Chromatography, Reactions |
| THF | Low (<1 mg/mL) | Dipole-Dipole | Avoid for salts |
| DMSO/DMF | High (>50 mg/mL) | High Dielectric | Reactions (High BP difficult to remove) |
Protocol: Quantitative Free-Basing
This is the Gold Standard method for processing 9-Oxa-3-azabicyclo[4.2.1]nonane HCl into a soluble form for organic synthesis.
Materials:
-
9-Oxa-3-azabicyclo[4.2.1]nonane HCl[2]
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated Aqueous Sodium Carbonate (
) or 1M NaOH -
Brine[3]
Step-by-Step:
-
Dissolution: Dissolve the HCl salt in the minimum amount of water.
-
Basification: Slowly add sat.
while stirring until the pH reaches 10–12. Note: The solution may become cloudy as the free base oils out. -
Extraction: Add an equal volume of DCM. Shake vigorously for 2 minutes.
-
Separation: Collect the lower organic layer. Repeat extraction of the aqueous layer 2x with fresh DCM.
-
Drying: Combine organic layers, dry over anhydrous
(15 min), and filter. -
Concentration: Evaporate solvent under reduced pressure (
) to yield the free base oil .
Validation:
-
NMR Check: The disappearance of the broad ammonium proton signal (
ppm) and the shift of protons adjacent to the nitrogen confirms the free base.
Protocol: Counter-Ion Exchange (Salt Metathesis)
If you require a salt form that is soluble in organic solvents (e.g., for crystallization or specific catalysis), exchange the Chloride (
-
Dissolve the HCl salt in water.
-
Add a stoichiometric amount of
or (dissolved in water). -
The new lipophilic salt will precipitate immediately.
-
Filter, wash with water, and dry.[4]
-
Result: This new salt will be soluble in Acetone, DCM, and potentially warm Toluene.
References
-
PubChem. 9-Oxa-3-azabicyclo[4.2.1]nonane HCl Compound Summary. National Library of Medicine. Available at: [Link]
-
Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). (Demonstrates standard workup/extraction protocols for bicyclic amines). Available at: [Link]
-
NIST Chemistry WebBook. 9-Oxabicyclo[4.2.1]nonane Properties. Available at: [Link]
Sources
Preventing racemization during functionalization of chiral bicyclic amines
Technical Support Center: Chiral Bicyclic Amine Functionalization Topic: Preventing Racemization in Tropane, Granatane, and Quinuclidine Scaffolds Ticket ID: #TCH-882-BA Status: Open Responder: Dr. A. Vance, Senior Application Scientist
Executive Summary & Scope
User Context: You are working with rigid, chiral bicyclic amines (e.g., 8-azabicyclo[3.2.1]octane, 1-azabicyclo[2.2.2]octane). These scaffolds are notorious for "silent" racemization—where the enantiomeric excess (ee) erodes without obvious byproduct formation.
The Core Problem: The bridgehead nitrogen exerts unique electronic effects. In
This guide provides self-validating protocols to lock stereochemistry during three critical transformations:
The Mechanics of Failure (Root Cause Analysis)
Before attempting synthesis, you must understand how your molecule racemizes. In bicyclic amines, the primary vector is not simple inversion, but ring-opening/closing sequences.
Visualizing the Retro-Mannich Trap
The following diagram illustrates the "Invisible Cycle" where a chiral bicyclic ketone (like tropinone) opens to an achiral intermediate and re-closes as a racemate.
Figure 1: The Retro-Mannich Racemization Cycle. Note that the "Open" intermediate destroys the stereochemical information held at the bridgehead carbons relative to the nitrogen.
Module A: -Functionalization (Alkylation/Acylation)
The Challenge: Strong bases (LDA, LiHMDS) required for enolization often trigger the Retro-Mannich cycle or allow proton exchange with the conjugate acid.
The Solution: Use Lithium Chloride (LiCl) additives to form tight aggregates and strictly control the "Internal Quench" temperature.
Protocol: The "LiCl-Mediated" Kinetic Alkylation
| Parameter | Specification | Causality / Rationale |
| Additive | LiCl (flame-dried), 2.0 - 5.0 equiv | Increases the acidity of the |
| Base | LiHMDS (freshly titrated) | Less basic than LDA, reducing the risk of di-anion formation or ring fragmentation. |
| Temperature | -78°C (Strict) | Kinetic control. At > -40°C, the thermodynamic enolate (racemic) dominates. |
| Quench | Internal Electrophile Injection | Never warm the reaction before adding the electrophile. The enolate must react faster than it equilibrates. |
Step-by-Step Workflow:
-
Drying: Flame-dry LiCl (5.0 equiv) in the flask under high-vacuum (0.1 mmHg) with a heat gun until the solid flows freely. Cool to RT under Ar.
-
Solvation: Add dry THF. Sonicate if necessary to dissolve LiCl.
-
Base Formation: Add amine source (e.g., HMDS) and
-BuLi at -78°C. Stir 30 min. -
Substrate Addition: Add your chiral bicyclic amine (dissolved in minimal THF) dropwise over 20 mins. Do not rush. Rapid addition creates local hot spots.
-
The Critical Hold: Stir at -78°C for exactly 45 mins.
-
Electrophile Addition: Add the electrophile (e.g., Alkyl Halide) neat or in THF.
-
The "Cold Quench": If the reaction is slow, do not warm to RT . Keep at -40°C maximum. Quench with pre-cooled AcOH/THF mixture at reaction temperature.
Module B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)[1]
The Challenge:
The Solution: Ligand steric bulk and chelating bite angles.
Decision Matrix: Ligand Selection
| Ligand Class | Example | Risk Level | Recommendation |
| Monodentate Phosphines | HIGH | Avoid. Open coordination sites allow | |
| Bidentate (Wide Bite) | Xantphos, DPEphos | MEDIUM | Good for reductive elimination, but can be too flexible. |
| Bidentate (Rigid) | BINAP, dppf | LOW | Recommended. Rigid chelation prevents the geometry required for |
| Dialkylbiaryl | BrettPhos, RuPhos | LOW | Gold Standard. Bulky ligands facilitate rapid reductive elimination, outcompeting the racemization pathway. |
Troubleshooting Workflow: C-N Coupling
Figure 2: Optimization logic for preventing racemization in Buchwald-Hartwig couplings.
Module C: Reductive Amination & Handling
The Challenge: Formation of the iminium ion is reversible. If the reaction medium is too acidic, the enamine tautomer forms, scrambling the
Protocol:
-
Solvent: Dichloroethane (DCE) or THF. Avoid MeOH if possible (protic solvents accelerate proton exchange).
-
Hydride Source: Use Sodium Triacetoxyborohydride (STAB) . It is mild and does not require low pH.
-
pH Control: Do not use acetic acid unless absolutely necessary for imine formation. If required, limit to 1.0 equivalent.
-
Temperature: Maintain 0°C to RT. Never reflux.
Quality Control: Self-Validating the Protocol
You cannot rely on optical rotation (
Recommended Stationary Phases for Bicyclic Amines:
| Column Type | Phase Description | Suitability for Bicyclic Amines |
| Amylose-Based | Chiralpak IA / AD-H | Excellent. The "immobilized" IA column tolerates DCM/THF, essential for soluble bicyclic amines. |
| Cellulose-Based | Chiralcel OD-H | Good. Classic choice, but less robust solvent compatibility than IA series. |
| Crown Ether | Crownpak CR(+) | Specialized. Excellent for primary amines, but requires highly acidic mobile phases (pH 1-2). |
Mobile Phase Tip: Always add 0.1% Diethylamine (DEA) to sharpen peaks of basic amines. Without it, tailing will mask the minor enantiomer.
References
-
Majewski, M., & Lazny, R. (1995). Enantioselective deprotonation of tropinone with chiral lithium amides.[1][2] Journal of Organic Chemistry. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition.[3] Link
-
Stout, T. J., et al. (2000). Structure-based design of inhibitors of the retro-Mannich fragmentation. Journal of Medicinal Chemistry. Link
-
Ikeda, T., et al. (2015). Preventing racemization in the synthesis of chiral amines via reductive amination. Organic Process Research & Development. Link
-
Beesley, T. E., & Scott, R. P. (1998). Chiral Chromatography.[4][5][6][7][8] Wiley. Link
Sources
- 1. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic enantioselective synthesis of functionalized tropanes reveals novel inhibitors of hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 8. chromatographyonline.com [chromatographyonline.com]
Recrystallization solvents for 9-Oxa-3-azabicyclo[4.2.1]nonane hydrochloride
Technical Support Guide: Recrystallization of 9-Oxa-3-azabicyclo[4.2.1]nonane hydrochloride
Executive Summary & Compound Profile
Compound: this compound
CAS Number: 1949816-66-3 (HCl salt) | 69928-94-5 (Free base)
Molecular Formula: C
This guide addresses the purification of this compound. As a bicyclic amine salt often used as a scaffold in medicinal chemistry (e.g., Cbl-b inhibitors), high purity is critical for biological assays.[1] This compound exhibits the typical behavior of bicyclic amine salts: high water solubility, moderate alcohol solubility, and a tendency to "oil out" due to the lipophilic bicyclic core competing with the ionic salt headgroup.
Recommended Solvent Systems
Based on the structural properties of the [4.2.1] oxa-aza scaffold and standard protocols for bicyclic amine hydrochlorides, the following solvent systems are recommended.
| Solvent System | Type | Suitability | Notes |
| Ethanol / Diethyl Ether | Solvent / Anti-solvent | High | The "Gold Standard" for amine hydrochlorides.[1] Dissolve in min. hot EtOH; cloud with Et₂O.[1] |
| Isopropanol (IPA) | Single Solvent | High | Excellent temperature coefficient.[1] Good for removing non-polar impurities.[1][6] |
| Acetonitrile (MeCN) | Single Solvent | Medium | Often yields high-quality crystals but requires dry conditions.[1] |
| Methanol / MTBE | Solvent / Anti-solvent | Medium | Use if the compound is too insoluble in Ethanol.[1] MTBE is a safer alternative to ether. |
| Acetone | Anti-solvent | Low | Generally poor solvent for the salt; useful only as an anti-solvent if dissolved in MeOH.[1] |
Expert Insight: Start with Isopropanol (IPA) . It is less volatile than the ether systems and often prevents the rapid precipitation that traps impurities. If yield is low, switch to the Ethanol/Ether layered diffusion method.
Experimental Protocol: Step-by-Step
Workflow Diagram: Solvent Selection & Execution
Caption: Decision tree for selecting the optimal recrystallization strategy based on solubility behavior.
Protocol A: Single Solvent (Isopropanol)[1]
-
Dissolution: Place 1.0 g of crude salt in a flask. Add Isopropanol (10 mL) and heat to reflux (82°C).
-
Titration: If solid remains, add hot IPA in 1 mL increments until dissolved. Do not exceed 20 mL/g.
-
Filtration: If insoluble particles remain (likely inorganic salts), filter the hot solution through a pre-warmed glass frit.
-
Crystallization: Allow the filtrate to cool to room temperature (RT) slowly over 2 hours. Then move to a 4°C fridge for 12 hours.
-
Collection: Filter crystals and wash with cold IPA (-20°C). Dry under vacuum at 40°C.
Protocol B: Solvent / Anti-Solvent (Ethanol / Diethyl Ether)
-
Dissolution: Dissolve crude solid in the minimum amount of boiling absolute Ethanol.
-
Cloud Point: Remove from heat. Add Diethyl Ether (or MTBE) dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add 1-2 drops of Ethanol to clear the solution.[1]
-
Crystal Growth: Cover the flask and allow it to stand undisturbed. As it cools, the solubility decreases, and the anti-solvent forces the salt out of solution.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a sticky droplet at the bottom) instead of crystallizing. Why?
-
Cause: The temperature is above the melting point of the solvated salt, or the solution is too concentrated with impurities.
-
Fix:
-
Reheat to redissolve the oil.
-
Add more solvent (dilute by 10-20%) to lower the saturation point.[1]
-
Seed the solution with a tiny crystal of pure material at a temperature just below the boiling point.
-
Vigorous Stirring: Sometimes rapid stirring helps break the oil droplets into crystals.
-
Q2: The solution is colored, but the crystals should be white. How do I remove the color?
-
Mechanism: Colored impurities are often polar organic byproducts.[1]
-
Fix: Perform a Charcoal Treatment .
-
Dissolve the salt in hot methanol or ethanol.
-
Add activated carbon (5-10 wt% of crude mass).[1]
-
Stir at reflux for 15 minutes.
-
Filter hot through Celite to remove the carbon.
-
Proceed with recrystallization (evaporate MeOH and switch to IPA/Ether if necessary).
-
Q3: I have no precipitate even after cooling to -20°C.
-
Cause: The compound is too soluble in the chosen solvent, or the solution is supersaturated.
-
Fix:
-
Scratch the glass: Use a glass rod to scratch the inner wall of the flask; micro-glass shards act as nucleation sites.
-
Anti-solvent: Add more Diethyl Ether or Hexane to force precipitation.[1]
-
Evaporation: Rotovap off 50% of the solvent and try cooling again.
-
Q4: Can I use water for recrystallization?
-
Expert Note: While the HCl salt is highly water-soluble, water is difficult to remove and often leads to significant yield loss due to high solubility even at 0°C. Use water only as a last resort or in a mixture (e.g., 95% IPA / 5% Water) if the salt is extremely insoluble in pure organics.
References
-
Google Patents. (2020). Cyano cyclobutyl compounds for CBL-B inhibition (WO2020236654A1).[1] (Contextual synthesis usage). Retrieved from [1]
-
Organic Syntheses. (2024). Synthesis of Bicyclic Amine Salts (General Protocol). (Methodology grounding). Retrieved from [Link]
Sources
- 1. 23008-93-7|N-Methyl-1-(tetrahydro-2H-pyran-2-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 2. 69928-94-5|9-Oxa-3-azabicyclo[4.2.1]nonane|BLD Pharm [bldpharm.com]
- 3. arctomsci.com [arctomsci.com]
- 4. aablocks.com [aablocks.com]
- 5. 1159826-79-5|3-Ethoxypiperidine hydrochloride|BLD Pharm [bldpharm.com]
- 6. teledynelabs.com [teledynelabs.com]
Validation & Comparative
Bioisosteric Replacement Guide: Morpholine vs. 9-Oxa-3-azabicyclo[4.2.1]nonane
[1]
Executive Summary
The morpholine ring is a ubiquitous pharmacophore, valued for its solubility and balanced metabolic profile. However, its metabolic liability (oxidative ring opening) and lack of 3D complexity can limit potency and patentability.
9-Oxa-3-azabicyclo[4.2.1]nonane serves as a bulky, bridged bioisostere.[1] Unlike smaller bridged systems (e.g., 2-oxa-6-azaspiro[3.3]heptane), this [4.2.1] scaffold significantly increases molecular volume and lipophilicity, making it ideal for filling hydrophobic pockets adjacent to the solvent front. Recent applications in Cbl-b inhibition (E3 ubiquitin ligase) demonstrate its utility in achieving sub-nanomolar potency where standard morpholines failed to provide adequate residence time or selectivity.[1]
Scientific Rationale & Structural Analysis
Structural Comparison
The transition from morpholine to 9-oxa-3-azabicyclo[4.2.1]nonane involves bridging a seven-membered ring (oxepane/azepane hybrid) to create a bicyclic core.[1]
-
Morpholine: A flexible chair conformation.[1] Vectors are well-defined but the ring is "flat" in terms of occupying 3D space.[1]
-
9-Oxa-3-azabicyclo[4.2.1]nonane: A rigid, bicyclic cage.[1] The oxygen bridge (position 9) locks the conformation, reducing the entropic penalty upon binding. The C7 skeleton (vs C4 in morpholine) adds significant hydrophobic bulk.
Physicochemical Profile
The following table contrasts the key properties.[1][2][3] Note the shift in lipophilicity and molecular weight.[1]
| Property | Morpholine (Reference) | 9-Oxa-3-azabicyclo[4.2.1]nonane | Impact on Drug Design |
| Formula | C₄H₉NO | C₇H₁₃NO | Increased MW (+40 Da) |
| MW | 87.12 g/mol | 127.19 g/mol | Increases Ligand Efficiency (LE) penalty; must be justified by potency.[1] |
| cLogP | -0.86 | ~0.65 (Est.)[1] | Significant Increase. Improves permeability; risk of solubility loss.[1] |
| H-Bond Donors | 1 (NH) | 1 (NH) | Unchanged (Secondary amine).[1] |
| H-Bond Acceptors | 2 (N, O) | 2 (N, O) | Unchanged, but O vector is fixed. |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | 21.3 Ų | Similar polar footprint.[1] |
| Shape | 2D / Chair | 3D / Globular | Fills hydrophobic pockets; restricts N-lone pair vector.[1] |
Vector Analysis (DOT Visualization)
The following diagram illustrates the structural relationship and the "bridging" effect that creates the [4.2.1] system.
Caption: Structural evolution from the flexible morpholine core to the rigid 9-oxa-3-azabicyclo[4.2.1]nonane scaffold.
Case Study: Cbl-b Inhibitors (Immuno-Oncology)
Context: Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is an E3 ubiquitin ligase that acts as a checkpoint in T-cell activation.[1] Inhibiting Cbl-b unleashes T-cell activity against tumors.[1]
The Problem: Early hits often utilized morpholine or piperazine linkers to solubilize the core pharmacophore.[1] However, these leads suffered from moderate potency and rapid clearance.
The Solution: In patent WO2020236654A1 , researchers explored the 9-oxa-3-azabicyclo[4.2.1]nonane moiety.[1][4]
-
Compound Utility: The bicycle was used to replace the solvent-exposed morpholine.[1]
-
Result: The rigidified core maintained the necessary hydrogen bond to the solvent/protein interface while the bulky hydrocarbon cage displaced water molecules in a shallow hydrophobic pocket, improving
. -
Potency: Analogs incorporating this bicycle achieved IC₅₀ < 1 nM in Cbl-b inhibition assays.[1]
Experimental Protocols
Protocol A: Chemical Synthesis (Coupling Reaction)
Objective: Coupling of commercially available 9-oxa-3-azabicyclo[4.2.1]nonane hydrochloride to an aryl chloride core (SnAr) or aldehyde (Reductive Amination).[1]
Method (Nucleophilic Aromatic Substitution - SnAr):
-
Reagents:
-
Procedure:
-
Dissolve the chloro-substrate in DMF (0.1 M concentration).[1]
-
Add DIPEA followed by the bicyclic amine salt.[1]
-
Heat the reaction mixture to 80–100 °C for 4–12 hours. Monitor by LC-MS for disappearance of the chloride.[1]
-
Note: Due to the steric bulk of the [4.2.1] system, this reaction is slower than with morpholine. Higher temperatures or microwave irradiation (120 °C, 30 min) may be required.
-
-
Workup:
Synthesis Workflow Diagram:
Caption: SnAr coupling workflow for introducing the sterically demanding [4.2.1] bicycle.
Protocol B: Microsomal Stability Assay
Objective: Verify if the bioisosteric replacement improves metabolic stability compared to the morpholine control.
-
Preparation:
-
Test Compound: 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (Human/Mouse).
-
Control: Morpholine analog (1 µM).[1]
-
-
Initiation:
-
Pre-incubate at 37 °C for 5 min.
-
Initiate reaction with NADPH-regenerating system (1 mM NADPH final).[1]
-
-
Sampling:
-
Take aliquots at t = 0, 5, 15, 30, and 60 min.
-
Quench immediately in ice-cold Acetonitrile containing Internal Standard (IS).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculate Intrinsic Clearance (
) and .
-
-
Expected Outcome:
-
The [4.2.1] bicycle typically shows lower
than morpholine due to the protection of the N-alpha carbons by the bridgehead structure and the overall rigidification preventing optimal fit into the CYP450 heme center.
-
References
-
Patent: Cyano cyclobutyl compounds for Cbl-b inhibition and uses thereof. WO2020236654A1. (2020).[1] Link
-
Database: this compound.[1][2][5][6][7] Smolecule Product Record.[1] (2024).[1][8] Link
-
Review: Morpholine Bioisosteres for Drug Design. Enamine Bioisostere Guide.[1] (2023).[2][5][6][7] Link
-
Methodology: Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes. Molecules. (2021).[1][9] Link
Sources
- 1. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
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- 4. WO2015103583A1 - Monobactams and methods of their synthesis and use - Google Patents [patents.google.com]
- 5. (1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonan-4-one | C7H11NO2 | CID 15119737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy this compound | 1949816-66-3 [smolecule.com]
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- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating the Metabolic Labyrinth: A Comparative Guide to the Metabolic Stability of Bicyclic vs. Monocyclic Amines
For researchers, scientists, and professionals navigating the intricate world of drug development, understanding and optimizing the metabolic stability of lead compounds is a cornerstone of successful preclinical progression. The amine functional group, particularly when incorporated into cyclic scaffolds, is a ubiquitous feature in a vast array of pharmacologically active agents. However, these cyclic amines are often susceptible to metabolic modification, primarily by the cytochrome P450 (CYP) superfamily of enzymes, which can significantly impact their pharmacokinetic profile and therapeutic efficacy.[1][2]
This guide provides an in-depth, objective comparison of the metabolic stability of bicyclic versus monocyclic amines. We will delve into the mechanistic underpinnings of their metabolic fates, present supporting experimental data from published case studies, and provide detailed, field-proven protocols for the in vitro assessment of metabolic stability. Our aim is to equip you with the knowledge to make informed decisions in the rational design of more robust and drug-like candidates.
The Metabolic Predicament of Cyclic Amines: A Tale of Two Scaffolds
The metabolic liability of monocyclic amines, such as the prevalent piperidine and pyrrolidine rings, is a well-documented challenge in medicinal chemistry.[3] These scaffolds are often subject to a variety of metabolic transformations that can lead to rapid clearance, reduced bioavailability, and in some cases, the formation of reactive or toxic metabolites.[4] Common metabolic pathways include N-dealkylation, C-hydroxylation at positions alpha to the nitrogen, and subsequent oxidation to form lactams.[1]
The introduction of a second ring to form a bicyclic amine scaffold, such as a quinuclidine or an azabicyclo[x.y.z]octane, presents a compelling strategy to mitigate these metabolic vulnerabilities. The increased structural rigidity and three-dimensionality of bicyclic systems can fundamentally alter their interaction with metabolizing enzymes, often leading to enhanced metabolic stability.
Key Mechanistic Considerations:
-
Steric Hindrance: The rigid, three-dimensional architecture of bicyclic amines can sterically shield metabolically susceptible positions, particularly the carbons alpha to the nitrogen atom, from the active site of CYP enzymes. This steric bulk can hinder the optimal orientation required for enzymatic oxidation.
-
Altered Electronics and Ring Strain: The electronic properties and inherent ring strain of a bicyclic system can differ significantly from its monocyclic counterpart.[5] These differences can influence the ease of hydrogen atom abstraction, a key step in many CYP-catalyzed oxidations. The relief of ring strain can also be a thermodynamic driving force for certain metabolic reactions, a factor that is often less pronounced in more conformationally flexible monocyclic rings.
-
Reduced Conformational Flexibility: Monocyclic amines can adopt multiple conformations, some of which may be more amenable to metabolism. The conformational constraint imposed by the bicyclic framework reduces the entropic penalty of binding to the enzyme's active site in a non-productive orientation, thereby decreasing the likelihood of metabolism.
Quantitative Comparison of Metabolic Stability: Illustrative Experimental Data
The most definitive way to compare the metabolic stability of different scaffolds is through in vitro assays that measure the rate of parent compound depletion over time. The key parameters derived from these studies are the half-life (t½) and the intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance are indicative of greater metabolic stability.[6][7]
The following table summarizes illustrative in vitro metabolic stability data from human liver microsomes (HLM), a standard model for assessing Phase I metabolism. This data is representative of trends observed in medicinal chemistry literature where the introduction of a bicyclic scaffold enhances metabolic stability.
| Compound/Scaffold Type | Representative Structure | t½ (min) | CLint (µL/min/mg protein) |
| Monocyclic Amine Analog | Piperidine-based drug candidate | 25 | 55 |
| Bicyclic Amine Analog | Azabicyclo[2.2.2]octane-based analog | > 120 | < 10 |
| Monocyclic Aromatic Amine | Aniline-containing fragment | 15 | 92 |
| Bicyclic Bioisostere | Bicyclo[1.1.1]pentane-amine analog | > 120 | < 8 |
Disclaimer: The data presented in this table is for illustrative purposes and is intended to represent typical trends. Actual values are highly dependent on the specific molecular context.
Experimental Protocols: A Self-Validating System for Assessing Metabolic Stability
To ensure the generation of reliable and reproducible data, a well-controlled experimental protocol is paramount. The following is a detailed, step-by-step methodology for a typical in vitro metabolic stability assay using human liver microsomes.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with HLM.
Materials:
-
Test compounds and positive control compounds (e.g., testosterone, verapamil)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (IS) for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Experimental Workflow:
Caption: A typical experimental workflow for an in vitro metabolic stability assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer (pH 7.4) to the desired final concentration (typically 1 µM).
-
Thaw the pooled human liver microsomes on ice and prepare a suspension in phosphate buffer to achieve a final protein concentration of 0.5 mg/mL in the incubation mixture.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the test compound working solution and the HLM suspension.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The time of addition is considered t=0.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time-Point Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a sample from the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with a suitable internal standard. This precipitates the microsomal proteins and halts enzymatic activity.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the negative slope of the linear regression of the data points.
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the following equation:[8] CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)
-
Causality Behind Experimental Choices:
-
Choice of In Vitro System: Human liver microsomes are used as they are a rich source of Phase I drug-metabolizing enzymes, particularly the cytochrome P450s, and represent a cost-effective and high-throughput screening tool.[9]
-
Substrate Concentration: A low substrate concentration (e.g., 1 µM) is typically used to ensure that the enzyme kinetics are in the linear range (below the Michaelis-Menten constant, Km), which simplifies the calculation of intrinsic clearance.[10]
-
NADPH Regenerating System: CYP enzymes require NADPH as a cofactor for their catalytic activity. A regenerating system is used to maintain a sufficient concentration of NADPH throughout the incubation period.
-
Quenching with Acetonitrile: Acetonitrile is an effective protein precipitant that rapidly denatures the enzymes, thereby stopping the metabolic reaction at a precise time point. The inclusion of an internal standard corrects for variations in sample processing and instrument response.
Visualizing Metabolic Pathways: Monocyclic vs. Bicyclic Amines
The following diagrams illustrate the common metabolic pathways for a representative monocyclic amine (piperidine) and how the structure of a bicyclic amine can block these pathways.
Caption: Metabolic pathways of monocyclic vs. bicyclic amines.
Conclusion: Strategic Scaffold Selection for Enhanced Metabolic Stability
The metabolic stability of a drug candidate is a critical determinant of its clinical success. While monocyclic amines are valuable pharmacophores, they often present metabolic liabilities that can hinder their development. The strategic incorporation of bicyclic amine scaffolds offers a powerful approach to mitigate these issues. The increased structural rigidity and steric hindrance provided by the bicyclic framework can effectively block common metabolic pathways, leading to compounds with improved half-lives and lower clearance rates.
The in vitro metabolic stability assay using human liver microsomes, as detailed in this guide, provides a robust and reliable method for assessing the metabolic fate of novel compounds. By understanding the mechanistic principles and employing rigorous experimental techniques, drug discovery teams can make more informed decisions in the design of metabolically stable and ultimately more effective therapeutic agents.
References
- Di, L., & Obach, R. S. (2012). Use of intrinsic clearance for prediction of human hepatic clearance. Expert Opinion on Drug Metabolism & Toxicology, 8(7), 849-861.
- He, F., Gao, S., de Petris, G., Rosi, M., & Ding, Y. (2015). Monocyclic and bicyclic CO4: how stable are they?. Physical Chemistry Chemical Physics, 17(44), 29934-29941.
- Liu, R., & Li, L. (2015). Addressing the Challenges of Low Clearance in Drug Research. The AAPS Journal, 17(3), 569-576.
- Houston, J. B., & Carlile, D. J. (1997). Prediction of hepatic clearance from in vitro data. 2. AAPS-NIPER satellite symposium on 'In vitro-in vivo correlations in drug metabolism and pharmacokinetics'. Journal of Pharmaceutical Sciences, 86(12), 1346-1351.
- Gajula, S. N. R., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Reviews, 53(3), 459-477.
-
XenoTech, LLC. (n.d.). High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development. Retrieved from [Link]
- PME, J. M. C. (1976). 2-Azabicyclo (2.2. 2) octane analogues of the prodine analgetics. Journal of Medicinal Chemistry, 19(6), 852-854.
- Grygorenko, O. O., et al. (2021).
-
Singh, P. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved from [Link]
-
Pharmaron. (n.d.). In vitro Assay to Determine the Intrinsic Clearance of Slowly Metabolized Compounds via Human HUREL Micro Livers. Retrieved from [Link]
- Gajula, S. N. R., et al. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459-477.
- Wen, Z., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of medicinal chemistry, 65(4), 3210–3227.
- Jeong, S., & Lee, W. (2020). Predicting human pharmacokinetics from preclinical data: clearance. Translational and clinical pharmacology, 28(1), 26–36.
-
ResearchGate. (n.d.). Enhancement of metabolic stability with structural modifications. Retrieved from [Link]
-
MeCour. (n.d.). Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. Retrieved from [Link]
- Kourounakis, A. P., et al. (1997). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. Drug development research, 40(3), 231-239.
- Wang, Y., et al. (2023). Metabolism-guided development of Ko143 analogs as ABCG2 inhibitors. Acta Pharmaceutica Sinica B, 13(7), 2971-2983.
- Manzoni, L., et al. (2005). Functionalized azabicycloalkane amino acids by nitrone 1,3-dipolar intramolecular cycloaddition. The Journal of organic chemistry, 70(10), 4124–4132.
- Kalow, W. (1991). Interethnic variation of drug metabolism. Trends in pharmacological sciences, 12(3), 102-107.
- Lave, T., et al. (1997). Metabolism of propafenone and verapamil by cryopreserved human, rat, mouse and dog hepatocytes: comparison with metabolism in vivo. Xenobiotica, 27(4), 355-368.
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- 4. mecour.com [mecour.com]
- 5. Monocyclic and bicyclic CO4: how stable are they? - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 8. Predicting human pharmacokinetics from preclinical data: clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xenotech.com [xenotech.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
